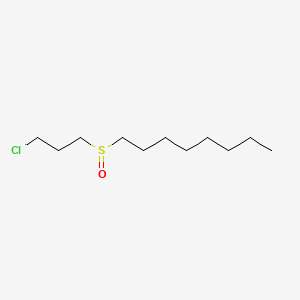

3-Chloropropyl octyl sulfoxide

Description

Significance of Organosulfur Compounds in Contemporary Chemical Science

Organosulfur compounds, organic molecules containing a carbon-sulfur bond, are integral to many areas of chemical and medicinal science. jmchemsci.comwikipedia.org Their importance is underscored by their presence in a vast array of biologically active molecules, pharmaceuticals, and natural products. jmchemsci.comwikipedia.org In the field of drug discovery and development, sulfur-containing scaffolds are found in numerous FDA-approved drugs, highlighting their therapeutic relevance. nih.gov Key examples include antibiotics like penicillin and sulfa drugs. wikipedia.org

Beyond their biological roles, organosulfur compounds are valuable building blocks in organic synthesis. mdpi.com The unique chemical properties of sulfur, including its various oxidation states, allow for a wide range of chemical transformations, making these compounds versatile intermediates for constructing complex molecules. mdpi.com The development of novel methods for creating carbon-sulfur bonds is a significant focus of contemporary chemical research, aiming to provide efficient access to these valuable compounds. mdpi.com The field of organosulfur chemistry studies the properties and synthesis of these vital compounds. wikipedia.org

Overview of the Sulfinyl Functional Group in Synthetic Transformations

The sulfinyl group (R-S(=O)-R'), the central functional group in sulfoxides, is a cornerstone of modern synthetic chemistry. Its utility stems from its unique stereoelectronic properties. The sulfur atom in a sulfoxide (B87167) is chiral, making enantiopure sulfoxides powerful chiral auxiliaries for asymmetric synthesis, enabling the controlled formation of new stereocenters. tandfonline.com The first optically active sulfoxide was identified in 1926, which was crucial for understanding the non-planar geometry at the sulfur atom. wiley-vch.de

The sulfinyl group's polarity and Lewis basicity make it a key motif in medicinal chemistry and catalysis. rsc.org It can be readily transformed into other functional groups through oxidation to sulfones or reduction to sulfides, and its ability to stabilize adjacent carbanions has been widely exploited in carbon-carbon bond-forming reactions. tandfonline.comacs.org

A variety of reactions highlight the versatility of the sulfinyl group. The Pummerer reaction, for instance, transforms sulfoxides into α-substituted sulfides. acs.org Furthermore, sulfinyl radicals, once considered elusive, are now being harnessed in synthesis. nih.gov Modern methods, such as palladium-catalyzed cross-coupling reactions with sulfenate anions (generated from sulfoxides), have expanded the toolbox for creating sulfoxides with high precision and compatibility with numerous functional groups. researchgate.netmdpi.com The development of new reactions involving the sulfinyl group is critical as it can serve as a central point for chemical diversification. rsc.org

Contextualization of Alkyl Chloropropyl Sulfoxides in Advanced Synthetic Methodologies

Alkyl chloropropyl sulfoxides, such as 3-Chloropropyl octyl sulfoxide, possess two key reactive sites: the sulfinyl group and the terminal chloroalkyl chain. This bifunctional nature makes them interesting substrates for advanced synthetic strategies, particularly those involving intramolecular reactions.

One significant application is in Michael-Initiated Ring-Closure (MIRC) reactions. psu.edu In these reactions, a carbanion stabilized by the sulfinyl group acts as a nucleophile. For a compound like 3-chloropropyl sulfoxide, deprotonation can be followed by an intramolecular alkylation, where the stabilized carbanion attacks the carbon bearing the chlorine atom, leading to the formation of a cyclopropane (B1198618) ring. psu.edu For example, the deprotonation of 3-chloropropyl sulfoxide with a strong base like lithium hexamethyldisilazide (LiHMDS) can lead to the formation of a cyclopropane product. psu.edu

The chloroalkyl chain provides a handle for cyclization reactions. thieme-connect.com The combination of the sulfoxide as a control element and the chloroalkyl group as a reactive partner allows for the construction of cyclic systems, which are important structural motifs in many organic molecules. The development of methods using alkyl sulfoxides as radical precursors further broadens their synthetic potential. chemrxiv.org Under visible light irradiation, alkyl sulfoxides can form electron-donor-acceptor (EDA) complexes, which then undergo radical processes to form new, complex products. chemrxiv.org These methodologies demonstrate the potential of functionalized alkyl sulfoxides as versatile building blocks in the strategic synthesis of complex organic targets.

Interactive Data Table for this compound

| Property | Value |

| Preferred IUPAC Name | 1-(3-Chloropropane-1-sulfinyl)octane wikipedia.org |

| Other Names | Sulfoxide, 3-chloropropyl octyl; Repellent 1207 wikipedia.org |

| CAS Number | 3569-57-1 |

| Chemical Formula | C₁₁H₂₃ClOS |

| Molar Mass | 238.82 g·mol⁻¹ |

Structure

3D Structure

Properties

CAS No. |

3569-57-1 |

|---|---|

Molecular Formula |

C11H23ClOS |

Molecular Weight |

238.82 g/mol |

IUPAC Name |

1-(3-chloropropylsulfinyl)octane |

InChI |

InChI=1S/C11H23ClOS/c1-2-3-4-5-6-7-10-14(13)11-8-9-12/h2-11H2,1H3 |

InChI Key |

WQZLBRKHBCTDOZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCS(=O)CCCCl |

Canonical SMILES |

CCCCCCCCS(=O)CCCCl |

Other CAS No. |

3569-57-1 |

physical_description |

Sulfoxide, 3-chloropropyl octyl appears as a liquid. (EPA, 1998) |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3 Chloropropyl Octyl Sulfoxide

Elucidation of Oxidation-Reduction Mechanisms

The sulfur atom in 3-Chloropropyl octyl sulfoxide (B87167) exists in a moderate oxidation state, allowing it to act as both an oxidant and a reductant. The mechanisms of these processes are critical to controlling the outcome of synthetic transformations.

Oxidation to Sulfone: The oxidation of 3-Chloropropyl octyl sulfoxide to the corresponding sulfone, 3-Chloropropyl octyl sulfone, typically proceeds through a nucleophilic attack of an oxidant on the sulfur atom. Common oxidants include hydrogen peroxide, peroxy acids, and metal-based reagents. The generally accepted mechanism involves the formation of a hypervalent sulfur intermediate. For instance, with a peroxy acid (RCO₃H), the reaction is initiated by the attack of the sulfoxide sulfur on the electrophilic peroxide oxygen. This is followed by a proton transfer, leading to the formation of the sulfone and a carboxylic acid byproduct. The presence of the electron-withdrawing 3-chloropropyl group is expected to slightly decrease the nucleophilicity of the sulfur atom, potentially affecting the reaction rate compared to simple dialkyl sulfoxides.

Reduction to Sulfide (B99878): The reduction of this compound to 3-Chloropropyl octyl sulfide can be achieved using various reducing agents, such as metal hydrides, phosphines, or systems like oxalyl chloride/ethyl vinyl ether. mdpi.com A common mechanistic theme involves the initial activation of the sulfoxide oxygen. For example, with an acid catalyst, the oxygen atom is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by a reducing agent. organic-chemistry.org Alternatively, reagents like oxalyl chloride can react with the sulfoxide oxygen to form a highly reactive chlorosulfonium salt intermediate. mdpi.com This intermediate is then readily reduced by a scavenger to yield the sulfide. mdpi.com

A notable aspect of the reactivity of this compound is the potential for the chlorine atom to participate in the reaction, a phenomenon known as neighboring group participation. cdnsciencepub.comcdnsciencepub.com In the presence of certain reagents, such as sulfuryl chloride, hydroxyalkyl sulfoxides have been shown to form cyclic alkoxyoxosulfonium salt intermediates. cdnsciencepub.comcdnsciencepub.com While not a direct reduction, this highlights the potential for intramolecular interactions to influence the reaction pathway at the sulfur center.

Mechanistic Pathways of Chiral Induction and Stereocontrol

The sulfur atom in this compound is a stereogenic center, making the molecule chiral. The control of this stereocenter is a key aspect of its chemistry, particularly in asymmetric synthesis where sulfoxides are valuable chiral auxiliaries. nih.govnih.gov

The stereochemical outcome of reactions at the sulfur center is dictated by the mechanism of the transformation. For instance, the oxidation of the corresponding sulfide (3-Chloropropyl octyl sulfide) to the sulfoxide can be rendered enantioselective by using chiral oxidizing agents or catalysts. rsc.org These reagents create a chiral environment around the sulfur atom during the oxidation process, leading to the preferential formation of one enantiomer over the other.

Reactions involving nucleophilic substitution at the sulfur atom of a chiral sulfoxide often proceed with inversion of configuration. This is a well-established principle in sulfoxide chemistry and is crucial for the predictable transfer of chirality.

The 3-chloropropyl group can also play a role in stereocontrol. The presence of a functional group on one of the alkyl chains can influence the approach of reagents to the chiral sulfur center, thereby directing the stereochemical outcome of reactions. In the context of bifunctional molecules, intramolecular interactions can lead to highly ordered transition states, enhancing stereoselectivity. acs.org For example, the chelation of a metal catalyst between the sulfoxide oxygen and the chlorine atom (though weak) could create a more rigid transition state, leading to higher levels of stereocontrol in certain reactions.

Role of Proposed Reaction Intermediates in Sulfoxide Transformations

The transformations of this compound proceed through a variety of transient species that are key to understanding the reaction pathways.

Oxosulfonium Salts: In reactions with electrophiles, the sulfoxide oxygen can act as a nucleophile to form oxosulfonium salts. For example, in the presence of an acid, the protonated sulfoxide is an oxosulfonium ion. These intermediates are highly electrophilic at the sulfur atom and are central to many sulfoxide reactions, including reductions and some rearrangements.

Alkoxyoxosulfonium Salts: As suggested by studies on analogous systems, intramolecular reactions involving the 3-chloropropyl group could proceed through cyclic intermediates. cdnsciencepub.com For instance, activation of the sulfoxide followed by intramolecular attack by a nucleophile on the alkyl chain could be influenced by the chloro substituent. More directly, reactions of ω-hydroxyalkyl sulfoxides with chlorinating agents have been shown to proceed via cyclic alkoxyoxosulfonium salt intermediates, leading to the formation of chloroalkyl sulfones. cdnsciencepub.comcdnsciencepub.com This suggests that under certain conditions, the chloro group in this compound could be displaced by an internal nucleophile, facilitated by the sulfoxide group, to form a cyclic intermediate.

Sulfuranes: Hypervalent sulfur intermediates, known as sulfuranes, are often invoked in nucleophilic substitution reactions at the sulfur center. These species involve the expansion of the octet around the sulfur atom. While often transient, their formation and subsequent decomposition are critical in determining the stereochemical outcome of the reaction.

Carbanions: The protons on the carbon atoms alpha to the sulfoxide group are acidic and can be removed by a strong base to form a carbanion. This reactivity is fundamental to the use of sulfoxides in carbon-carbon bond-forming reactions. The stability and reactivity of this carbanion would be influenced by the electronic effects of the octyl and 3-chloropropyl groups.

Kinetics and Thermodynamics of Key Sulfoxide Reactions

Kinetics: The rate of reactions such as oxidation and reduction is dependent on several factors, including the concentration of reactants, temperature, and the nature of the solvent. The electron-withdrawing nature of the 3-chloropropyl group is expected to have a modest effect on the reaction rates. For instance, in oxidation reactions where the sulfoxide acts as a nucleophile, the rate may be slightly slower compared to unsubstituted dialkyl sulfoxides. Conversely, in reactions where the sulfur atom is an electrophilic center, the presence of the chloroalkyl group might lead to a slight rate enhancement.

Neighboring group participation by the chlorine atom, if it occurs, can lead to a significant rate enhancement compared to an analogous reaction without the participating group. wikipedia.orgdalalinstitute.com This anchimeric assistance is due to the intramolecular nature of the initial step, which has a more favorable entropy of activation. For example, the cyclization of aryl 3-chloropropyl sulphones is a well-documented intramolecular reaction. rsc.org

The table below presents hypothetical kinetic data for the oxidation of a generic alkyl sulfoxide to illustrate the type of information that would be relevant for this compound.

| Oxidant | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|---|---|

| H₂O₂ | Methanol | 25 | 1.5 x 10⁻³ |

| m-CPBA | Dichloromethane | 25 | 8.2 x 10⁻² |

| KMnO₄ | Acetone/Water | 25 | 3.7 x 10⁻¹ |

Thermodynamics: The thermodynamics of sulfoxide reactions are characterized by the enthalpy and entropy changes associated with the transformation. The oxidation of a sulfoxide to a sulfone is generally an exothermic process, driven by the formation of a strong sulfur-oxygen double bond. Conversely, the reduction of a sulfoxide to a sulfide is also typically thermodynamically favorable, especially when coupled with a strong oxygen acceptor.

The conformational stability of sulfoxides is a key thermodynamic consideration. The barrier to pyramidal inversion at the sulfur atom is relatively high, meaning that chiral sulfoxides are configurationally stable at room temperature. illinois.edu This thermal stability is essential for their application as chiral auxiliaries.

The potential for intramolecular cyclization involving the 3-chloropropyl group would be governed by the thermodynamics of ring formation. The formation of five- or six-membered rings is generally thermodynamically favored. In the case of this compound, intramolecular reactions could potentially lead to the formation of a five-membered ring containing the sulfur atom.

The following table provides representative thermodynamic data for the oxidation of a generic sulfide to a sulfoxide and a sulfone, which can serve as a proxy for the thermodynamic landscape of this compound.

| Reaction | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG° (kcal/mol) at 298 K |

|---|---|---|---|

| R₂S + [O] → R₂SO | -35 to -45 | -20 to -30 | -29 to -39 |

| R₂SO + [O] → R₂SO₂ | -45 to -55 | -25 to -35 | -37 to -48 |

Advanced Applications of Sulfoxides in Academic Synthetic Research

Utilization as Chiral Auxiliaries in Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Formation

Chiral sulfoxides have a long and successful history as chiral auxiliaries, inducing stereoselectivity in a wide array of chemical transformations. medcraveonline.comillinois.eduscielo.org.mx The non-symmetrical nature of 3-chloropropyl octyl sulfoxide (B87167), with two different alkyl chains attached to the sulfur atom, makes it an inherently chiral molecule. If synthesized in an enantiomerically pure form, it could theoretically be employed to control the stereochemical outcome of various reactions.

Key Theoretical Applications:

Asymmetric Aldol Reactions: The sulfoxide group can influence the facial selectivity of enolate attack on aldehydes, leading to the formation of chiral β-hydroxy carbonyl compounds.

Asymmetric Michael Additions: In conjugate additions, the chiral sulfoxide can direct the approach of a nucleophile to an α,β-unsaturated system, establishing a new stereocenter with high diastereoselectivity.

Asymmetric Diels-Alder Reactions: When attached to a dienophile, a chiral sulfoxide can control the endo/exo selectivity and the facial selectivity of the cycloaddition.

The presence of the 3-chloropropyl group offers a handle for attachment to various substrates, while the octyl group provides steric bulk that could enhance facial discrimination.

Table 1: Potential Diastereoselective Reactions Employing Enantiopure 3-Chloropropyl Octyl Sulfoxide as a Chiral Auxiliary

| Reaction Type | Substrate Class | Potential Product Class |

| Aldol Reaction | Ketones, Esters | β-Hydroxy carbonyls |

| Michael Addition | α,β-Unsaturated systems | 1,5-Dicarbonyls, β-Amino carbonyls |

| Diels-Alder | Dienes and Dienophiles | Substituted Cyclohexenes |

Application as Stereoselective Directing Groups in C-H Functionalization

The sulfoxide group is a well-established directing group for the functionalization of otherwise unactivated C-H bonds. researchgate.netnih.govnih.gov This strategy relies on the ability of the sulfoxide oxygen to coordinate to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and enabling its selective activation.

In the context of this compound, the sulfinyl group could theoretically direct the functionalization of the octyl chain. For instance, in the presence of a suitable palladium catalyst, ortho-C-H bonds of an aromatic ring attached to the sulfur (if such a derivative were synthesized) could be arylated, alkenylated, or acyloxylated. While the alkyl chains of this compound itself are less prone to this type of directed C-H activation compared to aromatic systems, the principle remains a powerful tool in organic synthesis. acs.orgrsc.org

Table 2: Hypothetical Directed C-H Functionalization Reactions

| Metal Catalyst | C-H Bond Targeted | Potential Transformation |

| Palladium(II) | Aryl C-H (on a derivative) | Arylation, Alkenylation |

| Rhodium(III) | Aryl C-H (on a derivative) | Alkylation, Annulation |

| Ruthenium(II) | Aryl C-H (on a derivative) | Acylation, Amidation |

Role as Ligands and Precursors in Transition Metal Catalysis

The ability of the sulfoxide group to coordinate to transition metals through either the sulfur or oxygen atom makes sulfoxides valuable ligands in catalysis. acs.orgrsc.orgresearchgate.netwikipedia.org Chiral sulfoxides, in particular, can create a chiral environment around the metal center, enabling enantioselective transformations. thieme-connect.com

Theoretically, this compound could serve as a ligand in various transition metal-catalyzed reactions. The presence of both a "hard" oxygen donor and a "soft" sulfur donor allows for coordination to a range of metal centers. The chloropropyl group could also be used to anchor the sulfoxide to a solid support, facilitating catalyst recovery and reuse.

Potential Catalytic Applications:

Asymmetric Hydrogenation: As a chiral ligand for rhodium or ruthenium, it could induce enantioselectivity in the reduction of prochiral olefins.

Palladium-Catalyzed Cross-Coupling Reactions: The sulfoxide could act as a supporting ligand to stabilize the palladium catalyst and influence the reaction's efficiency and selectivity.

Lewis Acid Catalysis: The sulfoxide could coordinate to a Lewis acidic metal, and the resulting complex could catalyze a variety of reactions, such as Diels-Alder or Friedel-Crafts reactions.

Contributions to the Synthesis of Structurally Diverse Organic Frameworks

While there is no direct evidence of this compound being used in the synthesis of metal-organic frameworks (MOFs) or other complex organic frameworks, its structure contains features that could be exploited for such purposes. nih.gov The chloropropyl group is a versatile functional handle that can participate in a variety of coupling reactions to form extended structures.

For instance, the chlorine atom could be displaced by nucleophiles to link the molecule to other building blocks. The sulfoxide itself could act as a hydrogen bond acceptor, influencing the self-assembly of supramolecular structures. Although speculative, the bifunctional nature of this compound makes it a candidate for incorporation into more complex molecular architectures.

Theoretical and Computational Studies of 3 Chloropropyl Octyl Sulfoxide Systems

Quantum Mechanical Analysis of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental in elucidating the electronic structure and the nature of chemical bonds within the 3-Chloropropyl octyl sulfoxide (B87167) molecule. The sulfoxide group is characterized by a polar sulfur-oxygen bond, which can be described as a resonance hybrid of a double bond and a dative single bond. This results in a significant partial negative charge on the oxygen atom and a partial positive charge on the sulfur atom.

The electronic properties of the S-O bond are influenced by the nature of the substituents attached to the sulfur atom. In 3-Chloropropyl octyl sulfoxide, the electron-withdrawing effect of the 3-chloropropyl group and the electron-donating effect of the octyl group modulate the electron density distribution around the sulfur atom. This, in turn, affects the S-O bond length and strength. Ab initio calculations on similar sulfoxides have shown that hydration can lead to an elongation of the S=O bond, which is accompanied by a red shift in its stretching frequency acs.org. The transfer of electron density to the antibonding orbitals of the S=O bond is a key factor in its weakening upon hydration acs.org.

The bonding in sulfoxides is complex, involving d-orbitals on the sulfur atom. The IUPAC recommends representing the sulfoxide group with an expanded octet double-bond structure for simplicity, although the S-O bond has significant single-bond and electrostatic character wikipedia.org. The sulfur center in sulfoxides is pyramidal, and the sum of the angles at the sulfur atom is approximately 306° wikipedia.org.

| Property | Description | Reference |

| S-O Bond | Polar covalent bond with significant double bond character. The bond length is influenced by substituents and intermolecular interactions. | wikipedia.org |

| Sulfur Atom | Pyramidal geometry, indicating sp3 hybridization. It is a stereocenter if the two organic substituents are different. | wikipedia.org |

| Electron Density | High electron density on the oxygen atom, making it a good hydrogen bond acceptor. The sulfur atom is electron deficient. | acs.org |

| Substituent Effects | The 3-chloropropyl group is electron-withdrawing, while the octyl group is electron-donating, influencing the overall dipole moment and reactivity of the molecule. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. Various reactions, such as oxidation, reduction, and thermal elimination, can be studied to determine their feasibility and kinetics.

For instance, the oxidation of sulfides to sulfoxides and subsequently to sulfones is a common transformation. Density functional theory (DFT) calculations can be employed to model the reaction pathway of this compound with an oxidizing agent. These calculations can identify the transition state structures and determine the activation energies, providing insights into the reaction rates. Studies on the oxidation of dimethyl sulfoxide (DMSO) by peroxymonosulfate have shown that the reaction proceeds via a nucleophilic attack of the peroxy oxygen on the sulfur atom acs.org. The calculated activation energy for this process was found to be in good agreement with experimental values acs.org.

Another important reaction of sulfoxides is the Pummerer rearrangement, which occurs in the presence of an activating agent. Computational studies can elucidate the intricate mechanism of this reaction, involving the formation of a sulfonium ion intermediate. Furthermore, sulfoxides can undergo thermal elimination reactions to form alkenes and sulfenic acids wikipedia.org. The transition state for this pericyclic reaction can be modeled to understand the stereochemical outcome.

| Reaction | Computational Approach | Key Findings | Reference |

| Oxidation to Sulfone | DFT calculations to model the reaction with an oxidant. | Determination of transition state geometry and activation energy, confirming a nucleophilic attack mechanism. | acs.org |

| Reduction to Sulfide (B99878) | Modeling with reducing agents like hydrosilanes, often catalyzed by metal complexes. | Elucidation of the deoxygenation mechanism and the role of the catalyst. | wikipedia.org |

| Thermal Elimination | Calculation of the transition state for the Ei mechanism. | Prediction of reaction temperature and stereoselectivity. | wikipedia.org |

| Pummerer Rearrangement | Modeling the reaction with an activating agent like acetic anhydride. | Identification of key intermediates and understanding of the rearrangement pathway. | acs.org |

Conformational Analysis and Stereochemical Prediction Using Molecular Dynamics

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of flexible molecules like this compound. The long octyl chain and the 3-chloropropyl group can adopt numerous conformations, and MD simulations can predict the most stable ones and the energy barriers between them.

The rotation around the C-S bonds leads to different rotational isomers (rotamers). For simple alkyl sulfoxides, it has been found that only one or two stable conformers exist umich.eduumich.edu. The presence of multiple S-O stretching frequencies in the infrared spectra of some sulfoxides has been attributed to this rotational isomerism umich.edu. MD simulations can help in assigning these frequencies to specific conformations.

Due to the pyramidal nature of the sulfur atom, this compound is a chiral molecule. MD simulations, in conjunction with quantum mechanical calculations, can be used to predict the stereochemical outcome of reactions involving the chiral sulfur center. This is crucial for applications where stereoisomeric purity is important.

| Conformational Feature | Method | Significance | Reference |

| Rotational Isomerism | Molecular Mechanics (MM2), MD simulations | The relative orientation of the alkyl chains with respect to the S=O bond affects the molecule's overall shape and properties. Stable conformers correspond to energy minima on the potential energy surface. | umich.eduumich.edu |

| Chain Flexibility | MD simulations | The octyl and 3-chloropropyl chains can fold and interact, influencing the molecule's solubility and interaction with other molecules. | |

| Chirality at Sulfur | Quantum mechanical calculations, MD | The sulfur atom is a stereocenter, leading to two enantiomers. Computational methods can help in understanding and predicting stereoselective reactions. | wikipedia.org |

Density Functional Theory (DFT) Applications in Sulfoxide Research

Density Functional Theory (DFT) has become a versatile and widely used tool in the computational study of sulfoxides due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are applied to predict a wide range of properties of this compound.

DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as ionization potentials and electron affinities. For example, DFT has been used to study the hydration of DMSO, showing how hydrogen bonding affects the S=O bond length and vibrational frequency acs.org. These findings can be extrapolated to understand the behavior of this compound in aqueous environments.

In the context of reactivity, DFT is used to calculate reaction energies and activation barriers, as mentioned in section 5.2. It can also be used to compute various reactivity descriptors, such as the Fukui functions, which help in predicting the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks. DFT studies have been successfully employed to investigate the mechanism of sulfide oxidation and to develop risk scales for the autoxidation of drug-like molecules containing sulfur atoms. nih.gov

| Application | DFT Functional/Basis Set | Predicted Properties | Reference |

| Geometry Optimization | B3LYP/6-31G(d) | Bond lengths, bond angles, dihedral angles. | nih.gov |

| Vibrational Analysis | B3LYP/6-31G(d) | IR and Raman spectra, assignment of vibrational modes. | researchgate.net |

| Electronic Properties | M06-2X/6-311++G(d,p) | HOMO-LUMO gap, ionization potential, electron affinity. | nih.gov |

| Reaction Mechanisms | B3P86/6-311++G(2df,2p) | Transition state structures, activation energies, reaction enthalpies. | nih.gov |

| Reactivity Indices | B3LYP/6-31G(d) | Fukui functions, electrophilicity and nucleophilicity indices. | mdpi.com |

Advanced Spectroscopic and Analytical Research Methodologies for Sulfoxide Characterization

Elucidation of Molecular Structures and Stereochemistry via Advanced NMR and X-ray Crystallography

The three-dimensional arrangement of atoms in sulfoxides is fundamental to their chemical properties. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are the principal techniques for providing detailed insights into their molecular structure and stereochemistry.

The sulfur atom in a sulfoxide (B87167) like 3-Chloropropyl octyl sulfoxide adopts a trigonal pyramidal geometry, with the lone pair of electrons occupying one vertex of a tetrahedron. wikipedia.org This geometry makes the sulfur atom a chiral center when, as in this case, the two organic substituents (the 3-chloropropyl and octyl groups) are different. wikipedia.org The energy barrier to inversion of this stereocenter is high enough to allow for the isolation of stable enantiomers at room temperature. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are invaluable for determining stereochemistry in solution. For diastereomeric sulfoxides, differences in the chemical shifts of nearby protons and carbons can be observed. For instance, in studies of bicalutamide (B1683754) analogs containing a chiral sulfoxide, the 13C chemical shifts of the methylene (B1212753) group adjacent to the stereogenic centers differed by over 6 ppm between diastereomers. smu.edu Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful. NOESY identifies protons that are close in space, providing crucial data for assigning relative stereochemistry in rigid molecular systems. wordpress.com The chemical shifts of protons in sulfoxides are influenced by the electric field, magnetic anisotropy, and steric effects of the S=O bond. nih.gov

X-ray Crystallography: This technique provides unambiguous, high-resolution data on the solid-state structure of crystalline sulfoxides, including precise bond lengths, bond angles, and absolute configuration. nih.gov Crystallographic studies on various sulfoxides show that the sulfur center is pyramidal. bruceryandontexist.net For example, in a study of several aryl and alkyl sulfoxides, S=O bond distances were found to range from 1.489(7) to 1.515(8) Å, while the C–S–C bond angles ranged from 94.1(4) to 100.56(12)°. bruceryandontexist.net The packing of these molecules in the crystal lattice is often influenced by weak hydrogen bonding involving the sulfinyl oxygen atom. researchgate.net While a crystal structure for this compound is not publicly documented, the data from analogous compounds provide a clear blueprint for its expected solid-state conformation.

Table 1: Representative Crystallographic Data for Sulfoxide Compounds

| Compound | S=O Bond Length (Å) | C–S–C Bond Angle (°) | O–S–C Bond Angles (°) | Reference |

| Dibenzyl sulfoxide | 1.515(8) | 97.4(5) | 106.3(5), 107.1(5) | bruceryandontexist.net |

| Benzyl phenyl sulfoxide | 1.5032(16) | 99.11(8) | 106.19(8), 107.82(8) | researchgate.net |

| Di(p-tolyl) sulfoxide | 1.489(7) | 100.56(12) | 107.4(1), 107.8(1) | bruceryandontexist.net |

| Dimethyl sulfoxide (in complex) | 1.531 | N/A | N/A | wikipedia.org |

Chromatographic Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination

For chiral compounds like this compound, determining the purity of a single enantiomer (enantiomeric excess, ee) or the ratio of diastereomers is critical. High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose. longdom.orgresearchgate.net

Chiral HPLC: The separation of sulfoxide enantiomers is effectively achieved using chiral stationary phases (CSPs). longdom.orgacs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. digitellinc.comresearchgate.net The choice of mobile phase is also crucial; for instance, a normal-phase combination of n-hexane and ethanol (B145695) has been shown to be favorable for separating sulfoxide enantiomers. researchgate.net In one comprehensive study, a set of 34 different chiral sulfoxides were successfully separated using five different macrocyclic glycopeptide CSPs, demonstrating the broad applicability of this technique. nih.gov The retention order of the enantiomers can be consistent on a given CSP, providing a basis for assigning absolute configuration by analogy. nih.gov

Diastereomer Separation: When a molecule contains more than one chiral center, diastereomers are formed. Unlike enantiomers, diastereomers have different physical properties and can often be separated on standard, non-chiral stationary phases like silica (B1680970) gel or C18. researchgate.netnih.govhplc.eu The determination of the diastereomeric ratio (d.r.) is achieved by integrating the peak areas in the HPLC chromatogram, although care must be taken as the UV response for each diastereomer may not be identical. researchgate.net This approach is routinely used to quantify the outcome of stereoselective reactions.

Table 2: Examples of Chiral HPLC Conditions for Sulfoxide Separation

| Chiral Stationary Phase (CSP) | Mobile Phase | Compound Type Separated | Reference |

| Teicoplanin | Normal-phase, Reversed-phase, Polar organic | Various aryl and alkyl sulfoxides | nih.gov |

| Ristocetin A | Normal-phase, Reversed-phase, Polar organic | Various aryl and alkyl sulfoxides | nih.gov |

| Chiralcel OD, Chiralpak AD | n-hexane/isopropanol, n-hexane/ethanol | General sulfoxides | researchgate.net |

| Camphorsultam derivatives (on silica) | N/A (derivatizing agent) | Racemic acids (forming diastereomeric amides) | nih.gov |

Mass Spectrometry Approaches for Mechanistic Insights and Trace Analysis

Mass spectrometry (MS) is a highly sensitive technique used for molecular weight determination, structural elucidation, trace analysis, and probing reaction mechanisms.

Mechanistic Insights: MS, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for studying reaction mechanisms. Isotopic labeling experiments can provide definitive evidence for reaction pathways. For example, in a study of a sulfoxide transfer reaction, diphenyl sulfoxide labeled with ¹⁸O was used as an oxidant. researchgate.net Mass spectrometric analysis of the products confirmed that the oxygen atom was transferred from the diphenyl sulfoxide, supporting a mechanism involving oxodisulfonium intermediates. researchgate.net Similarly, the atmospheric oxidation of dimethyl sulfoxide (DMSO) has been studied using chemical ionization mass spectrometry to identify a wide range of gas-phase and aerosol products, shedding light on the complex chemical pathways involved. nih.govcopernicus.org

Trace Analysis: The high sensitivity of modern MS instruments, such as quadrupole-high-field Orbitrap mass spectrometers, allows for the detection and quantification of compounds at very low concentrations. rsc.org This is critical in fields like environmental science and pharmaceutical analysis. For instance, LC-MS methods have been developed for the trace analysis of sulfonamide drugs and their metabolites (which can include sulfoxides) in complex matrices like eggs. rsc.org Targeted LC-MS/MS analysis provides both high selectivity and sensitivity for quantifying specific analytes, such as methionine sulfoxide, in biological samples. researchgate.net

Functionality Identification: Specific gas-phase ion/molecule reactions within a mass spectrometer can be used to identify the sulfoxide functional group. A method using 2-methoxypropene (B42093) as a reagent in a linear quadrupole ion trap mass spectrometer was developed to selectively react with protonated sulfoxides, allowing them to be differentiated from other functional groups like sulfones or N-oxides. rsc.org

Spectroscopic Probes for Reaction Monitoring and Intermediate Detection

Understanding the kinetics and mechanisms of chemical reactions requires the ability to monitor reactant consumption, product formation, and the appearance of transient intermediates in real-time. In-situ spectroscopic techniques are indispensable for this purpose. youtube.com

Reaction Monitoring: Techniques such as UV-vis, infrared (IR), and NMR spectroscopy can be applied to monitor reactions as they occur. acs.orgdtlab-ntu.com For example, the photocatalytic deoxygenation of sulfoxides has been investigated using spectroscopic methods. acs.org While attempts to directly observe a proposed sulfoxide-phosphine adduct by NMR or UV-vis were unsuccessful in one study, spectroscopic quenching experiments provided indirect mechanistic evidence by showing that the adduct did not quench the excited state of the photocatalyst. acs.org

Intermediate Detection: The identification of short-lived reaction intermediates is a significant challenge. Time-resolved spectroscopy can capture the spectra of these transient species. In studies of photoinduced electron transfer reactions involving sulfides, time-resolved spectroscopy provided evidence for the formation of thionium (B1214772) ion intermediates. acs.org While not directly on a sulfoxide, this highlights the capability of such techniques to probe related sulfur-based reactive intermediates.

Fluorogenic Probes: Specially designed molecules, or "probes," can be used to detect specific chemical transformations. A novel sensing concept based on aggregation-induced emission was developed using fluorogenic probes for methionine sulfoxide reductases. nih.gov The enzymatic reduction of the sulfoxide to a sulfide (B99878) within the probe alters its polarity and electronic properties, triggering a fluorescent response that allows for sensitive imaging of the enzymatic activity. nih.gov Such probes could theoretically be adapted to monitor reactions involving this compound.

Future Directions and Emerging Research Avenues in 3 Chloropropyl Octyl Sulfoxide Chemistry

Development of Novel Green Synthetic Methodologies

The synthesis of sulfoxides is undergoing a green revolution, moving away from traditional methods that often rely on stoichiometric and sometimes hazardous oxidizing agents. organic-chemistry.orgacs.org Future research on 3-chloropropyl octyl sulfoxide (B87167) will likely focus on adopting and refining these sustainable practices. The primary approach involves the selective oxidation of the corresponding sulfide (B99878), 3-chloropropyl octyl sulfide.

Key Green Methodologies:

Catalytic Oxidation with Green Oxidants: A major thrust is the use of catalytic systems that employ environmentally benign oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). acs.orgnih.gov Research is directed towards developing robust catalysts, such as those based on iron, manganese, or vanadium, that can efficiently mediate the oxidation of the sulfide precursor to 3-chloropropyl octyl sulfoxide with high selectivity, avoiding over-oxidation to the corresponding sulfone. acs.orgorganic-chemistry.orgrsc.org For instance, a catalyst system using Fe(NO₃)₃·9H₂O with oxygen as the oxidant has shown promise for the gram-scale synthesis of various sulfoxides. acs.org

Solvent-Free and Aqueous Synthesis: Eliminating volatile organic solvents is a cornerstone of green chemistry. Catalyst-free methods using oxidants like oxone have demonstrated solvent-dependent selectivity; conducting the reaction in ethanol (B145695) favors the sulfoxide, while water promotes the formation of the sulfone. rsc.orgrsc.org Applying such a strategy to 3-chloropropyl octyl sulfide could offer a simple, catalyst-free route to the desired sulfoxide.

Photocatalysis and Electrosynthesis: Visible-light photocatalysis represents a frontier in green synthesis, enabling the oxidation of sulfides to sulfoxides under mild conditions using air or oxygen as the terminal oxidant. researchgate.netrsc.org Similarly, electrochemical methods provide a reagent-free approach to oxidation, where selectivity can be controlled by tuning the applied potential. acs.org These technologies could provide highly controlled and sustainable pathways to this compound.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve energy efficiency. libretexts.orgbenthamdirect.com While often applied for C-S bond formation to create the sulfide precursor benthamdirect.com, its use in the oxidation step is also an area of active research.

| Methodology | Typical Oxidant | Key Advantages | Potential Challenges for this compound |

|---|---|---|---|

| Metal-Catalyzed Oxidation | H₂O₂, O₂ | High efficiency, potential for enantioselectivity. acs.orgrsc.org | Catalyst cost, metal leaching, optimization of selectivity. |

| Solvent-Dependent Oxidation | Oxone | Catalyst-free, simple procedure, uses green solvents. rsc.org | Substrate-dependent selectivity, potential for side reactions. |

| Visible-Light Photocatalysis | O₂ (from air) | Uses light as an energy source, extremely mild conditions. rsc.org | Requires specific photocatalysts, potential for light-induced degradation. |

| Electrochemical Synthesis | None (anodic oxidation) | Reagent-free oxidation, high degree of control. acs.org | Requires specialized equipment, electrolyte compatibility. |

| Microwave-Assisted Synthesis | Various | Rapid heating, reduced reaction times, improved yields. libretexts.orgbenthamdirect.com | Scalability, precise temperature control. |

Exploration of New Catalytic Roles for Sulfoxide-Based Ligands

The sulfoxide group is a versatile functional group for coordination chemistry, acting as a ligand for various transition metals. Chiral sulfoxides, in particular, have emerged as powerful ligands in asymmetric catalysis. scholaris.carsc.org A significant future direction is to design and synthesize ligands derived from or analogous to this compound for use in novel catalytic transformations.

The presence of both a stereogenic sulfur center and an oxygen donor atom allows sulfoxides to form stable complexes with transition metals, influencing the steric and electronic environment of the metal center. rsc.orgnih.gov This has been exploited in a range of asymmetric reactions.

Emerging Catalytic Applications:

Asymmetric C-C Bond Formation: Chiral sulfoxide ligands have shown excellent performance in rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to enones and copper-catalyzed conjugate additions. acs.org A ligand incorporating the this compound motif could be explored in similar transformations.

Palladium-Catalyzed Cross-Coupling: The development of sulfoxide-containing ligands for palladium-catalyzed reactions is a growing field. rsc.org For example, metal-containing Schiff base/sulfoxide ligands have been developed for Pd(II)-catalyzed asymmetric allylic C–H amination reactions. acs.org The specific steric and electronic properties of a this compound ligand could offer unique selectivity in such processes.

Hybrid Ligand Design: A promising strategy involves creating hybrid ligands that combine the sulfoxide group with another donor, such as an olefin or a phosphine. acs.org For instance, chiral sulfoxide-olefin ligands have proven highly effective in asymmetric catalysis, demonstrating that the olefin group plays a crucial role in the catalytic cycle. acs.org A future research avenue would be the synthesis of such hybrid ligands featuring the this compound backbone.

| Reaction Type | Metal Catalyst | Role of Sulfoxide Ligand | Reference |

|---|---|---|---|

| Asymmetric 1,4-Addition | Rhodium (Rh) | Induces enantioselectivity in the addition of arylboronic acids. | acs.org |

| Asymmetric Allylic C-H Amination | Palladium (Pd) | Controls stereochemistry in intramolecular cyclization. | acs.org |

| Asymmetric Arylation | Palladium (Pd) | Enables enantioselective formation of chiral diaryl sulfoxides. | organic-chemistry.org |

| Asymmetric Hydrogenation | Rhodium (Rh) | Directs the stereoselective reduction of olefins. | scholaris.ca |

Integration with Advanced Flow Chemistry and Automation

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and process control. The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry and automation.

Flow reactors provide superior heat and mass transfer, which is particularly beneficial for highly exothermic oxidation reactions. researchgate.netrsc.org This enhanced control allows for the use of highly reactive species like concentrated hydrogen peroxide with greater safety. researchgate.net Furthermore, flow systems can overcome the scalability limitations often encountered in photocatalytic reactions by ensuring uniform irradiation of the reaction mixture. rsc.orgrsc.org

Recent studies have demonstrated the successful flow synthesis of sulfoxides via various methods:

Perselenic acid-catalyzed oxidation: A flow system using in-situ generated perselenic acid allows for a switchable synthesis of sulfoxides or sulfones by simply tuning the amount of H₂O₂. researchgate.net

Electrochemical flow synthesis: Supporting electrolyte-free electrochemical oxidation of sulfides to sulfoxides has been achieved in fully automated flow reactors, offering high efficiency and yields. acs.org

Photocatalytic flow synthesis: The combination of visible-light photocatalysis with microreactor-based flow systems has enabled the scalable, one-pot synthesis of sulfoxides using oxygen as a green oxidant. rsc.orgrsc.org

Superheated Flow Chemistry: The use of superheated solvents under pressure in flow reactors can dramatically accelerate reactions, such as in sulfoxide thermal eliminations, a process that is sluggish in batch conditions. acs.org

Automated flow platforms can integrate synthesis, purification, and analysis, enabling rapid optimization of reaction conditions for the synthesis of this compound and creating libraries of related compounds for screening purposes.

Interdisciplinary Research at the Interface of Organic and Materials Science

While this article excludes a discussion of material properties, the synthesis of novel molecular architectures containing the this compound unit is a key area of interdisciplinary research. The unique combination of a flexible octyl chain, a polar and chiral sulfoxide group, and a reactive chloropropyl handle makes this compound an interesting building block for more complex supramolecular systems or functional molecules.

Collaborations between organic chemists and researchers in other fields could explore:

Synthesis of Complex Ligands: Designing and creating multidentate ligands for metal-organic frameworks (MOFs) or for stabilizing nanoparticles, where the sulfoxide group acts as a directed binding site. rsc.org

Development of Molecular Probes: Incorporating the sulfoxide into larger molecules designed for biological or sensing applications, where the sulfoxide's chirality and polarity could influence molecular recognition events.

Creation of Chiral Scaffolds: Using this compound as a starting point for the synthesis of novel chiral auxiliaries or organocatalysts, leveraging the stereogenic sulfur center.

This research focuses on the synthetic challenges and methodologies required to build these advanced molecules, bridging the gap between fundamental organic synthesis and its application in other scientific domains.

Addressing Stereochemical Challenges and Improving Enantioselectivity

For many applications, particularly in catalysis and pharmaceuticals, controlling the stereochemistry at the sulfur atom is paramount. researchgate.netthieme-connect.com The synthesis of enantiomerically pure this compound presents a significant but achievable challenge. Future research will focus on advancing stereoselective synthetic methods.

The most direct route is the asymmetric oxidation of the prochiral 3-chloropropyl octyl sulfide. researchgate.net Several powerful strategies have emerged:

Metal-Catalyzed Asymmetric Oxidation: This is a well-established field, with catalysts based on titanium, vanadium, and manganese complexes paired with chiral ligands being highly effective. rsc.orgresearchgate.net For example, systems like Ti(O-iPr)₄ with chiral diols (e.g., diethyl tartrate) or manganese-salen complexes with H₂O₂ can achieve excellent enantioselectivity (often >99% ee) for a variety of sulfides. rsc.orglibretexts.org

Organocatalytic Asymmetric Oxidation: The use of metal-free chiral organocatalysts, such as chiral oxaziridinium salts, provides a valuable alternative for enantioselective sulfoxidation, yielding sulfoxides with high enantiomeric excess. organic-chemistry.orgacs.org

Biocatalysis: Enzymes, particularly cyclohexanone (B45756) monooxygenases (CHMOs) and other monooxygenases from microorganisms like Streptomyces glaucescens, can catalyze the oxidation of sulfides with exceptional enantioselectivity. rsc.orgnih.govrsc.org Furthermore, sulfoxide reductases can be used for the kinetic resolution of racemic sulfoxides, providing access to the non-reactive enantiomer in high purity. frontiersin.orgnih.gov

| Method | Catalyst/Reagent Type | Typical Enantioselectivity (% ee) | Key Features |

|---|---|---|---|

| Kagan-Modena Oxidation | Titanium/Chiral Diol | Often >90% | One of the classic, reliable methods. researchgate.net |

| Manganese-Catalyzed Oxidation | Mn-Salen Complex/H₂O₂ | Up to >99% | Uses a green oxidant, high yields and enantioselectivities. rsc.org |

| Organocatalysis | Chiral Oxaziridinium Salt | Up to >99% | Metal-free alternative. acs.org |

| Biocatalysis (Oxidation) | Monooxygenase Enzymes | Often >99% | Environmentally benign, highly selective. nih.gov |

| Biocatalysis (Resolution) | Sulfoxide Reductases | Often >99% | Resolves racemic mixtures to yield one enantiomer. frontiersin.orgnih.gov |

Another significant challenge is the accurate determination of the enantiomeric excess, as chiral sulfoxides can undergo self-disproportionation of enantiomers (SDE) during chromatography, potentially leading to incorrect measurements. rsc.org Future work must employ careful analytical techniques to ensure the reliability of stereochemical outcomes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloropropyl octyl sulfoxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via sulfoxidation of 3-chloropropyl octyl sulfide using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Key variables include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of the oxidizing agent. Impurities such as over-oxidized sulfones can arise if reaction times exceed optimal thresholds. Purification typically involves column chromatography with ethyl acetate/hexane gradients to isolate the sulfoxide .

Q. How should researchers handle this compound to ensure safety during laboratory experiments?

- Methodological Answer : Based on regulatory classifications (e.g., EPCRA302, CLP), the compound requires handling in a fume hood with nitrile gloves and chemical-resistant lab coats. Avoid inhalation of vapors (P260) and direct skin contact (H314). Storage conditions should adhere to flammability guidelines, as sulfoxides can decompose exothermically under heat. Emergency protocols for spills include neutralization with inert adsorbents and disposal via hazardous waste channels .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the sulfoxide moiety. Key NMR signals include a downfield shift for the sulfinyl group (δ ~2.5–3.5 ppm in ¹H; δ ~40–50 ppm in ¹³C). Fourier-Transform Infrared (FTIR) spectroscopy identifies S=O stretching vibrations at 1020–1060 cm⁻¹. High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 252.1) .

Advanced Research Questions

Q. Why does deprotonation of this compound with LiHMDS favor cyclopropane formation over 1,4-addition in MIRC reactions?

- Methodological Answer : The sulfoxide-stabilized anion undergoes rapid intramolecular cyclization due to the proximity of the chloropropyl chain to the electron-deficient sulfur center. Kinetic studies show that cyclopropane formation (via nucleophilic displacement of chloride) occurs faster than intermolecular reactions with electrophiles like methyl crotonate. Computational modeling (e.g., DFT) supports this pathway by highlighting lower activation energy for cyclization .

Q. How can researchers resolve contradictions in reported reactivity of this compound across different solvent systems?

- Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) stabilize the sulfoxide anion, enhancing nucleophilicity for cyclopropanation. In contrast, protic solvents (e.g., ethanol) protonate the anion, quenching reactivity. Conflicting literature data often arise from incomplete solvent drying or trace moisture. Systematic solvent screening with Karl Fischer titration for water content (<50 ppm) is recommended to ensure reproducibility .

Q. What strategies optimize the use of this compound in asymmetric synthesis?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry during cyclopropanation. Key parameters include temperature (-78°C to 0°C), stoichiometry of the chiral inducer, and solvent polarity. HPLC with chiral stationary phases (e.g., Chiralpak IA) is essential for enantiomeric excess (ee) analysis .

Experimental Design & Data Analysis

Q. What controls are critical when designing kinetic studies involving this compound?

- Methodological Answer : Include negative controls without the sulfoxide to rule out background reactions. Quench experiments (e.g., with NH₄Cl) at timed intervals track reaction progress. Use internal standards (e.g., 1,3,5-trimethoxybenzene) in GC-MS or LC-MS to quantify intermediates. Replicate experiments (n ≥ 3) mitigate variability from moisture-sensitive intermediates .

Q. How do oxidative aging conditions impact the stability of this compound in long-term storage?

- Methodological Answer : Accelerated aging studies (e.g., 40°C/75% humidity for 28 days) coupled with FTIR or Raman spectroscopy monitor sulfoxide degradation. Sulfone formation (S=O₂ at ~1300 cm⁻¹) indicates over-oxidation. Argon or nitrogen atmospheres and desiccants (e.g., molecular sieves) are recommended for storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.